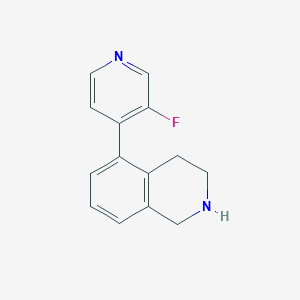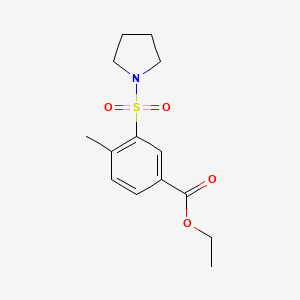
5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been of great interest to researchers due to its potential use in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities and has been extensively studied for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a number of biochemical and physiological effects. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function.
実験室実験の利点と制限
One of the major advantages of using 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various cellular processes and pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are a number of future directions for research on 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline. One potential area of focus is the development of new synthetic methods for this compound, which could lead to improved yields and greater efficiency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies are needed to better understand the potential toxicity of this compound and to identify ways to mitigate any potential negative effects.
合成法
The synthesis of 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through a number of different methods. One of the most commonly used methods involves the reaction of 4-bromo-3-fluoropyridine with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst.
科学的研究の応用
The potential applications of 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline in scientific research are vast and varied. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
特性
IUPAC Name |
5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2/c15-14-9-17-7-5-13(14)12-3-1-2-10-8-16-6-4-11(10)12/h1-3,5,7,9,16H,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONAYBBQEOXWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5345911.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)

![1-(4-chlorophenyl)-2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5345938.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-3-propoxybenzamide](/img/structure/B5345939.png)

![7-methyl-2-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5345961.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345968.png)
![2-(3,4-dichlorophenyl)-4-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}morpholine](/img/structure/B5345969.png)
![N-(7-hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5345976.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5345985.png)

![allyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346001.png)
![1-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5346002.png)